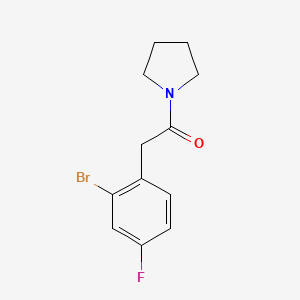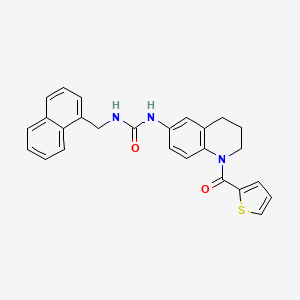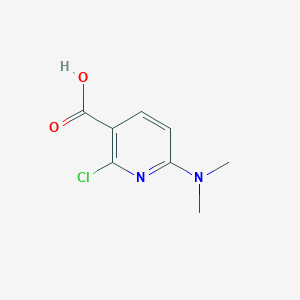
2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone, also known as BR-1, is a synthetic compound used in scientific research. It belongs to the class of pyrrolidinyl aryl ketones and has potential applications in the fields of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It also has binding affinity for certain receptors such as dopamine and serotonin receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the aggregation of amyloid-beta peptides (which are involved in Alzheimer's disease), and protect dopaminergic neurons (which are involved in Parkinson's disease).
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone has several advantages for lab experiments, including its ease of synthesis and availability, its high purity, and its well-characterized chemical and physical properties. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone. These include:
1. Further studies on its mechanism of action and its binding affinity for specific receptors and enzymes.
2. Development of more potent and selective analogs of 2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone for use as drug candidates.
3. In vivo studies to determine its pharmacokinetic and pharmacodynamic properties.
4. Studies on its potential use as a therapeutic agent for other diseases such as diabetes and inflammation.
5. Development of novel synthetic methods for the production of 2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone and its analogs.
In conclusion, 2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone is a promising compound for scientific research with potential applications in medicinal chemistry and drug discovery. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research on 2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone is likely to focus on its further characterization and development as a drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-bromo-4-fluoroacetophenone with pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have inhibitory effects on certain enzymes and receptors that are involved in these diseases.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-8-10(14)4-3-9(11)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUADIYEVNSOIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)
![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)
